
5H-Benzocyclohepten-5-one, 1,7-dibromo-2,3,4,6-tetrahydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Benzocyclohepten-5-one, 1,7-dibromo-2,3,4,6-tetrahydroxy- is a complex organic compound known for its unique structure and properties. This compound is a derivative of purpurogallin, which is a hydroxybenzotropolone-type compound. It is characterized by the presence of a benzocycloheptenone core with multiple hydroxyl and bromine substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzocyclohepten-5-one, 1,7-dibromo-2,3,4,6-tetrahydroxy- typically involves multiple steps. One common method starts with the bromination of purpurogallin, followed by hydroxylation. The reaction conditions often require the use of bromine or bromine-containing reagents and a suitable solvent, such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination and hydroxylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
5H-Benzocyclohepten-5-one, 1,7-dibromo-2,3,4,6-tetrahydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often require the use of nucleophiles like sodium methoxide (NaOCH₃) or Grignard reagents.
Major Products Formed
The major products formed from these reactions include various quinones, hydroxy derivatives, and substituted benzocycloheptenones .
Aplicaciones Científicas De Investigación
5H-Benzocyclohepten-5-one, 1,7-dibromo-2,3,4,6-tetrahydroxy- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: Research has shown potential for this compound in developing new drugs, particularly those targeting oxidative damage and inflammation.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5H-Benzocyclohepten-5-one, 1,7-dibromo-2,3,4,6-tetrahydroxy- involves its interaction with reactive oxygen species (ROS) and other free radicals. The compound acts as an antioxidant, scavenging ROS and preventing oxidative damage to cells. It also chelates metal ions, such as Fe²⁺, which can catalyze the formation of harmful radicals. These actions contribute to its cytoprotective and anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Purpurogallin: The parent compound of 5H-Benzocyclohepten-5-one, 1,7-dibromo-2,3,4,6-tetrahydroxy-, known for its antioxidant properties.
Hydroxybenzotropolone: Another derivative with similar structural features and antioxidant activity.
Quinones: Compounds with similar oxidation-reduction properties.
Propiedades
Número CAS |
3940-48-5 |
|---|---|
Fórmula molecular |
C11H6Br2O5 |
Peso molecular |
377.97 g/mol |
Nombre IUPAC |
1,7-dibromo-2,3,4,6-tetrahydroxybenzo[7]annulen-5-one |
InChI |
InChI=1S/C11H6Br2O5/c12-4-2-1-3-5(8(15)7(4)14)9(16)11(18)10(17)6(3)13/h1-2,16-18H,(H,14,15) |
Clave InChI |
FECIQGUYMDSZTE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=O)C2=C1C(=C(C(=C2O)O)O)Br)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




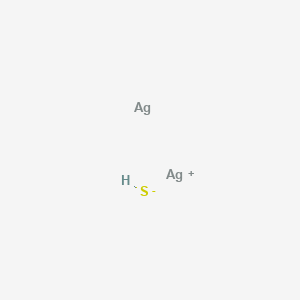
![Methyl (1R,5S)-1,5,6,8-tetrahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocine-3(4H)-propanoate](/img/structure/B14165137.png)
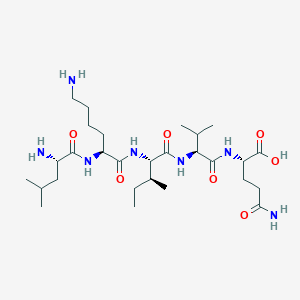
![(E)-1-(4-propan-2-ylphenyl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]methanimine](/img/structure/B14165144.png)
![cyclohexyl 2-amino-1-(4-bromophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B14165147.png)
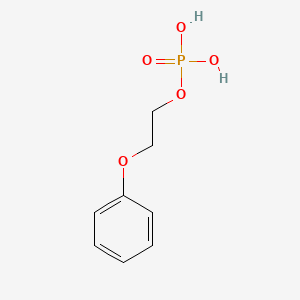
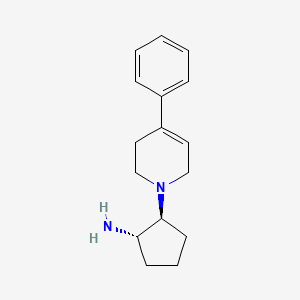
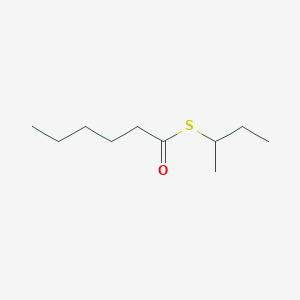
![Methyl 5-[({5-[(2-bromophenoxy)methyl]furan-2-yl}carbonyl)amino]-4-carbamoyl-3-methylthiophene-2-carboxylate](/img/structure/B14165181.png)
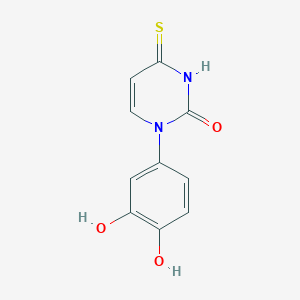
![1-[(3,4-Dichlorophenyl)methyl]-3-[1-[(3,4-dichlorophenyl)methyl]-1-methylpyrrolidin-1-ium-2-yl]piperidine](/img/structure/B14165196.png)
![2-[(1-Benzylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14165212.png)
